4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid
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Overview
Description
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid can be compared with similar compounds such as:
Cyclohexanecarboxylic Acid: Lacks the trifluoromethyl and ketone groups, resulting in different chemical and biological properties.
3-(Trifluoromethyl)cyclohexanecarboxylic Acid: Similar structure but lacks the ketone group, affecting its reactivity and applications.
4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid: Similar structure with the trifluoromethyl group in a different position, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic acid (CAS No. 1385694-77-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various activities reported in scientific literature.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H13F3O3 |
Molecular Weight | 286.25 g/mol |
IUPAC Name | 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
CAS Number | 1385694-77-8 |
LogP | 3.17090 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclohexane Ring: Achieved through Diels-Alder reactions or hydrogenation.
- Introduction of Trifluoromethyl Group: Utilizes reagents like trifluoromethyl iodide.
- Carboxylation: Involves reactions with carbon dioxide.
- Oxidation: Converts alcohols to ketones or introduces the ketone group directly.
These methods are optimized in industrial settings to increase yield and purity, often employing catalysts for efficiency .
The biological activity of this compound is attributed to its lipophilicity, enhanced by the trifluoromethyl group, facilitating cell membrane penetration. Inside cells, it can interact with various enzymes and receptors, modulating their activities. Specific molecular targets and pathways remain under investigation but may include interactions with cyclooxygenases and lipoxygenases .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown moderate cytotoxicity against HL-60 (pro-myelocytic leukemia) cells, with IC50 values indicating significant inhibition of cell growth .
Antimicrobial Activity
Compounds similar to this compound have been reported to possess antimicrobial properties, targeting bacterial and fungal pathogens. The presence of the trifluoromethyl group is believed to enhance these activities by increasing the compound's interaction with microbial membranes .
Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition studies indicate that it may reduce the production of inflammatory mediators, suggesting a role in anti-inflammatory therapies .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Assays: A study evaluated the antiproliferative effects against NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma) cell lines, revealing significant cytotoxicity in specific cases .
- Enzyme Activity Studies: Kinetic studies on enzyme inhibition demonstrated that certain derivatives exhibited dual inhibitory effects against acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating promising potential as therapeutic agents .
Properties
CAS No. |
1385694-77-8 |
---|---|
Molecular Formula |
C14H13F3O3 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-2-9(8-10)13(12(19)20)6-4-11(18)5-7-13/h1-3,8H,4-7H2,(H,19,20) |
InChI Key |
UPDOBMFRXJMTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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